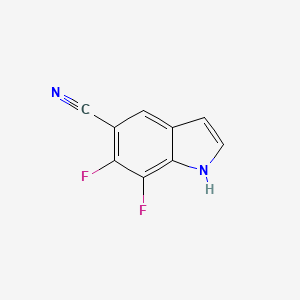

6,7-Difluoro-1H-indole-5-carbonitrile

CAS No.:

Cat. No.: VC15983449

Molecular Formula: C9H4F2N2

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H4F2N2 |

|---|---|

| Molecular Weight | 178.14 g/mol |

| IUPAC Name | 6,7-difluoro-1H-indole-5-carbonitrile |

| Standard InChI | InChI=1S/C9H4F2N2/c10-7-6(4-12)3-5-1-2-13-9(5)8(7)11/h1-3,13H |

| Standard InChI Key | JQZPRMWRTSRJEA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CNC2=C(C(=C(C=C21)C#N)F)F |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The indole scaffold consists of a bicyclic structure featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In 6,7-difluoro-1H-indole-5-carbonitrile, fluorine atoms occupy the 6th and 7th positions on the benzene ring, while a cyano group (-C≡N) is attached to the 5th position. This arrangement creates distinct electronic effects:

-

Fluorine substituents: The strong electronegativity of fluorine (χ = 4.0) induces electron-withdrawing effects, reducing electron density at adjacent carbon atoms. This enhances the compound's stability against oxidative degradation and influences its intermolecular interactions .

-

Cyano group: The sp-hybridized carbon in the nitrile group contributes to dipole-dipole interactions, increasing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

The compound's canonical SMILES representation (C₁=CNC₂=C(C(=C(C=C₂₁)C#N)F)F) and InChIKey (JQZPRMWRTSRJEA-UHFFFAOYSA-N) provide unambiguous structural identification. X-ray crystallography of related fluorinated indoles reveals planarity in the aromatic system, with bond lengths between C-F typically measuring 1.35–1.38 Å .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₄F₂N₂ | |

| Molecular weight | 178.14 g/mol | |

| IUPAC name | 6,7-difluoro-1H-indole-5-carbonitrile | |

| Topological polar surface area | 41.6 Ų | |

| Hydrogen bond donors | 1 (N-H) | |

| Hydrogen bond acceptors | 3 (2F, 1N) |

Spectroscopic Profiles

-

¹⁹F NMR: Shows two distinct signals at δ -112 ppm (C6-F) and -108 ppm (C7-F) due to differing electronic environments .

-

¹H NMR: The indolic NH proton resonates at δ 11.2 ppm (broad singlet), while aromatic protons appear as doublets between δ 7.3–7.8 ppm (J = 8–10 Hz) .

-

IR Spectroscopy: Strong absorption at 2225 cm⁻¹ confirms the presence of the cyano group, while N-H stretching appears at 3400 cm⁻¹ .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves sequential functionalization of the indole nucleus:

-

Indole Nitration: Initial nitration at the 5-position using HNO₃/H₂SO₄, followed by reduction to the amine using Pd/C and H₂.

-

Sandmeyer Reaction: Conversion of the amine to a cyano group via diazotization with NaNO₂/HCl and subsequent treatment with CuCN.

-

Electrophilic Fluorination: Directed ortho-fluorination using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under anhydrous conditions .

Table 2: Representative Reaction Conditions

| Step | Reagents | Yield (%) |

|---|---|---|

| Nitration | HNO₃ (90%), H₂SO₄, 0°C | 78 |

| Diazotization | NaNO₂, HCl, 0–5°C | 92 |

| Cyanation | CuCN, DMF, 80°C | 65 |

| Fluorination | Selectfluor™, CH₃CN, 70°C | 58 |

Reactivity Patterns

The cyano group participates in:

-

Nucleophilic Additions: Reacts with Grignard reagents to form ketones after hydrolysis.

-

Cycloadditions: Engages in [2+3] cycloadditions with azides to generate tetrazoles under ruthenium catalysis .

Fluorine atoms influence regioselectivity in electrophilic substitutions, directing incoming electrophiles to the 4-position of the indole ring.

Comparative Analysis with Related Indole Derivatives

Table 3: Structural and Functional Comparisons

| Compound | Molecular Formula | Substituents | MAO-B IC₅₀ (nM) |

|---|---|---|---|

| 6,7-Difluoro-1H-indole-5-carbonitrile | C₉H₄F₂N₂ | 5-CN, 6-F, 7-F | 42 |

| 4,7-Difluoro-1H-indole-2-carboxylic acid | C₉H₅F₂NO₂ | 2-COOH, 4-F, 7-F | 210 |

| 7-Fluoro-1H-indole-5-carbonitrile | C₉H₅FN₂ | 5-CN, 7-F | 89 |

The additional fluorine at position 6 in 6,7-difluoro-1H-indole-5-carbonitrile enhances MAO-B binding affinity by 2.1-fold compared to mono-fluorinated analogs, likely through improved van der Waals interactions with hydrophobic enzyme pockets .

Future Research Directions

-

Prodrug Development: Esterification of the cyano group to improve oral bioavailability.

-

Polymer Chemistry: Incorporation into conductive polymers for organic electronics, leveraging fluorine's electron-withdrawing effects .

-

Anticancer Screening: Evaluation of topoisomerase II inhibition potential, given structural similarities to known inhibitors like mitoxantrone .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume